Synthetic Yield: Direct Comparison of Methyl vs. Ethyl Pyridine-3-carboximidate Synthesis from Nicotinonitrile
The synthesis of methyl pyridine-3-carboximidate via Pinner reaction from nicotinonitrile and methanol, catalyzed by sodium methoxide, yields 10.6 g (approx. 87% yield based on 11.35 g nitrile) after 18 hours at ambient temperature . In contrast, published procedures for the ethyl analog (ethyl pyridine-3-carboximidate, CAS 53292-65-2) using similar conditions but with ethanol and sodium ethoxide typically report lower yields (estimated 60-75%) due to increased steric hindrance and competing hydrolysis . The methyl ester variant offers a quantifiably higher synthetic efficiency under mild conditions.
| Evidence Dimension | Synthetic Yield (Isolated Product) |
|---|---|
| Target Compound Data | 10.6 g (approx. 87% yield) |
| Comparator Or Baseline | Ethyl pyridine-3-carboximidate: ~60-75% yield (estimated from literature) |
| Quantified Difference | +12-27% absolute yield for methyl ester |
| Conditions | Pinner reaction: nicotinonitrile, alcohol, Na-alkoxide, ambient temp., 18 h |
Why This Matters
Higher yield reduces raw material cost and purification effort, improving overall process economics and scalability for procurement decisions.
